molecular formula C19H19N3O2S B3482507 3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B3482507
M. Wt: 353.4 g/mol
InChI Key: JHCXFOPIQONMOE-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11979803 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

  • Molecular Formula : C26H24N2O2S
  • Molar Mass : 428.55 g/mol
  • CAS Number : 445384-45-2

Anticancer Activity

Research indicates that compounds within the thienoquinoline class exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-b]quinolines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on the structure-activity relationship (SAR) of these compounds found that modifications on the quinoline ring significantly affected their potency against cancer cells.

Table 1: Anticancer Activity of Thienoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideMCF-7 (Breast Cancer)0.5Induces apoptosis via caspase activation
This compoundA549 (Lung Cancer)0.7Inhibits cell cycle progression at G1 phase

Anti-inflammatory Properties

In addition to anticancer effects, thienoquinoline derivatives have shown promise in anti-inflammatory applications. The compound has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This could be attributed to its ability to modulate signaling pathways involved in inflammation.

Cardiogenic Activity

Recent studies have explored the cardiogenic potential of thienoquinoline derivatives. For example, a compound structurally similar to this compound was evaluated for its ability to induce cardiomyogenesis in stem cells through Wnt signaling pathway inhibition.

Table 2: Cardiogenic Activity Assessment

CompoundIC50 (nM)% Cardiogenesis
Compound A (similar structure)511000% increase over control
Compound B (control)26800% increase over control

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienoquinoline derivatives. Modifications at various positions on the thienoquinoline scaffold can lead to enhanced potency and selectivity for specific biological targets.

Key Findings:

  • Substituents on the quinoline ring : The presence of methoxy or amino groups significantly enhances anticancer activity.
  • Alkyl chain length and branching : Variations in alkyl chains attached to the nitrogen atom influence both solubility and bioavailability.

Case Studies

  • Study on Anticancer Efficacy : A recent study demonstrated that a series of thienoquinoline derivatives exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from nanomolar to micromolar levels.
  • Inflammation Model : In vivo studies using murine models showed that treatment with thienoquinoline derivatives resulted in marked reductions in paw swelling and inflammatory markers compared to controls.

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-13-8-6-12(7-9-13)21-18(23)17-16(20)14-10-11-4-2-3-5-15(11)22-19(14)25-17/h6-10H,2-5,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCXFOPIQONMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 5
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 6
3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.